molecular formula C16H14FNO4 B12438190 (S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid

Cat. No.: B12438190
M. Wt: 303.28 g/mol
InChI Key: XCCSKLSUZZWAKG-AWEZNQCLSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a fluorophenyl group attached to an acetic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the acetic acid backbone: The protected amino group is then reacted with a suitable precursor to form the acetic acid backbone.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.

    Deprotection: The benzyloxycarbonyl group is removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To enhance reaction efficiency and control.

    Automated purification systems: To ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Inhibiting or activating specific proteins: Affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid: Similar structure with an additional carbon in the backbone.

    (S)-2-(((Benzyloxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid: Similar structure with the fluorine atom in a different position on the aromatic ring.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H14FNO4

Molecular Weight

303.28 g/mol

IUPAC Name

(2S)-2-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C16H14FNO4/c17-13-9-5-4-8-12(13)14(15(19)20)18-16(21)22-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20)/t14-/m0/s1

InChI Key

XCCSKLSUZZWAKG-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=CC=C2F)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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